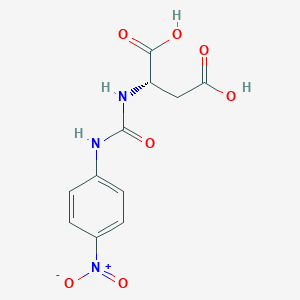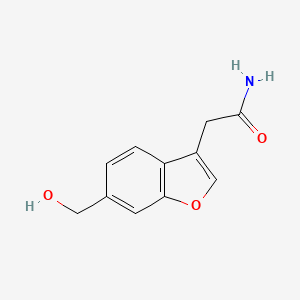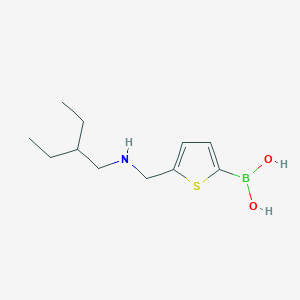
(5-(((2-Ethylbutyl)amino)methyl)thiophen-2-yl)boronic acid
Vue d'ensemble
Description
(5-(((2-Ethylbutyl)amino)methyl)thiophen-2-yl)boronic acid is a boronic acid derivative with a unique structure that includes a thiophene ring and an aminoalkyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-(((2-Ethylbutyl)amino)methyl)thiophen-2-yl)boronic acid typically involves the reaction of a thiophene derivative with a boronic acid precursor. One common method includes the use of Suzuki-Miyaura coupling reactions, where a halogenated thiophene reacts with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 50°C to 100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(5-(((2-Ethylbutyl)amino)methyl)thiophen-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The aminoalkyl side chain can be reduced to form secondary or tertiary amines.
Substitution: The boronic acid group can participate in substitution reactions to form new carbon-boron bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions include various substituted thiophene derivatives, boronate esters, and amine-functionalized compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, (5-(((2-Ethylbutyl)amino)methyl)thiophen-2-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group allows it to participate in cross-coupling reactions, making it valuable in organic synthesis .
Biology and Medicine
Industry
In industry, this compound can be used in the production of advanced materials, such as organic semiconductors and polymers. Its ability to form stable boron-carbon bonds makes it useful in the fabrication of electronic devices .
Mécanisme D'action
The mechanism of action of (5-(((2-Ethylbutyl)amino)methyl)thiophen-2-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing the compound to inhibit enzymes or modulate biological pathways . The thiophene ring and aminoalkyl side chain also contribute to its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminothiazole derivatives: These compounds share a similar heterocyclic structure and have been studied for their biological activities.
Thiophene-based boronic acids: These compounds have similar chemical properties and applications in organic synthesis.
Uniqueness
(5-(((2-Ethylbutyl)amino)methyl)thiophen-2-yl)boronic acid is unique due to its specific combination of a thiophene ring, an aminoalkyl side chain, and a boronic acid group. This combination provides a distinct set of chemical and biological properties, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
919347-31-2 |
|---|---|
Formule moléculaire |
C11H20BNO2S |
Poids moléculaire |
241.16 g/mol |
Nom IUPAC |
[5-[(2-ethylbutylamino)methyl]thiophen-2-yl]boronic acid |
InChI |
InChI=1S/C11H20BNO2S/c1-3-9(4-2)7-13-8-10-5-6-11(16-10)12(14)15/h5-6,9,13-15H,3-4,7-8H2,1-2H3 |
Clé InChI |
IAVPJBPHMNNCKQ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(S1)CNCC(CC)CC)(O)O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

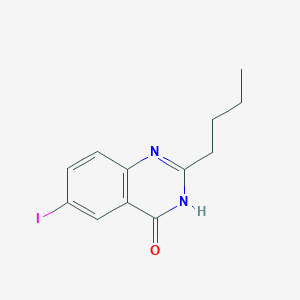
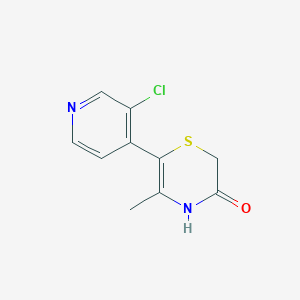
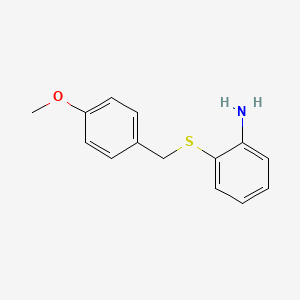
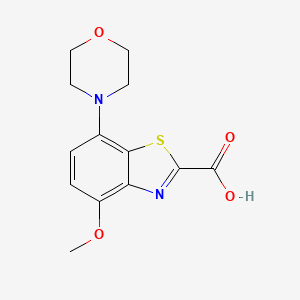

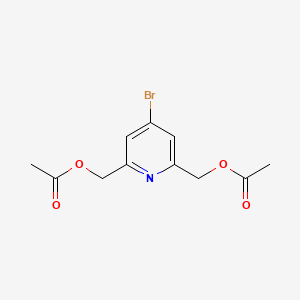
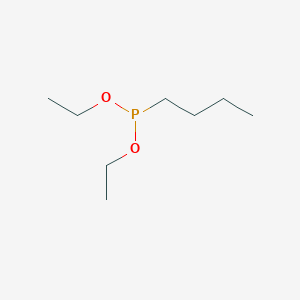
![1-[4-(Methylsulfonyl)butyl]cyclopentane carboxylic acid](/img/structure/B8421662.png)
![7-Iodo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B8421669.png)

